molecular formula C11H16N2O2 B14503250 Benzoic acid--piperazine (1/1) CAS No. 64129-06-2

Benzoic acid--piperazine (1/1)

Cat. No.: B14503250
CAS No.: 64129-06-2
M. Wt: 208.26 g/mol
InChI Key: MGTWSCDEMAVXQO-UHFFFAOYSA-N
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Description

Benzoic acid–piperazine (1/1) is a compound formed by the combination of benzoic acid and piperazine in a 1:1 molar ratio Benzoic acid is a simple aromatic carboxylic acid, while piperazine is a heterocyclic organic compound containing two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid–piperazine (1/1) typically involves the condensation reaction between benzoic acid and piperazine. One common method is to dissolve benzoic acid in a suitable solvent, such as ethanol, and then add piperazine to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of the desired compound. The reaction can be represented as follows:

C6H5COOH+C4H10N2C6H5COOC4H10N2+\text{C}_6\text{H}_5\text{COOH} + \text{C}_4\text{H}_{10}\text{N}_2 \rightarrow \text{C}_6\text{H}_5\text{COO}^-\text{C}_4\text{H}_{10}\text{N}_2^+ C6​H5​COOH+C4​H10​N2​→C6​H5​COO−C4​H10​N2+​

Industrial Production Methods

Industrial production of benzoic acid–piperazine (1/1) may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control of reaction parameters, such as temperature and molar flow ratio, resulting in high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid–piperazine (1/1) can undergo various chemical reactions, including:

    Condensation Reactions: Formation of amide bonds with other carboxylic acids.

    Substitution Reactions: Replacement of hydrogen atoms in the aromatic ring with other functional groups.

    Oxidation and Reduction Reactions: Transformation of functional groups within the compound.

Common Reagents and Conditions

Major Products Formed

    Condensation Reactions: Formation of N-benzoylpiperazine derivatives.

    Substitution Reactions: Formation of halogenated benzoic acid–piperazine derivatives.

    Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of benzoic acid–piperazine (1/1) involves its interaction with molecular targets, such as enzymes and receptors. For example, piperazine is known to act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the paralysis of certain organisms, making it useful as an anthelmintic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid–piperazine (1/1) is unique due to its specific combination of benzoic acid and piperazine, which imparts distinct chemical and biological properties

Properties

CAS No.

64129-06-2

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

benzoic acid;piperazine

InChI

InChI=1S/C7H6O2.C4H10N2/c8-7(9)6-4-2-1-3-5-6;1-2-6-4-3-5-1/h1-5H,(H,8,9);5-6H,1-4H2

InChI Key

MGTWSCDEMAVXQO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN1.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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